Adenine
Overview
Description
Adenine is an organic compound that belongs to the purine family. It is a crucial component of nucleic acids, which govern the hereditary characteristics of all cells. This compound is found in both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), where it pairs with thymine in DNA and uracil in RNA. It is also a part of many biologically important molecules, including adenosine triphosphate (ATP), nicotinamide this compound dinucleotide (NAD), and flavin this compound dinucleotide (FAD), which play vital roles in cellular metabolism and energy transfer .
Mechanism of Action
Target of Action
Adenine is a purine base that forms a fundamental unit of this compound nucleotides . It primarily targets A1R, A2aR, and A3R receptors . It also forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . These this compound derivatives perform important functions in cellular metabolism .
Mode of Action
This compound forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions . Agonism of adenosine receptors A1 and A2 reduces conduction time in the atrioventricular node of the heart . Conduction time is decreased by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action potentials .
Biochemical Pathways
This compound is involved in purine metabolism, which involves the formation of this compound and guanine . Both this compound and guanine are derived from the nucleotide inosine monophosphate (IMP), which is synthesized from a pre-existing ribose phosphate through a complex pathway using atoms from the amino acids glycine, glutamine, and aspartic acid, as well as the coenzyme tetrahydrofolate .
Pharmacokinetics
It is known that this compound combines with the sugar ribose to form adenosine, which can be bonded with from one to three phosphoric acid units, yielding amp, adp, and atp . These this compound derivatives perform important functions in cellular metabolism .
Result of Action
This compound is one of the two purine nucleobases used in forming nucleotides of the nucleic acids. In DNA, this compound binds to thymine via two hydrogen bonds to assist in stabilizing the nucleic acid structures . In RNA, which is used for protein synthesis, this compound binds to uracil .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, in isolated conditions, i.e., in an inert gas matrix and in the gas phase, mainly the 9H-adenine tautomer is found
Biochemical Analysis
Biochemical Properties
Adenine plays a crucial role in biochemical reactions. It is a key component of adenosine triphosphate (ATP), a molecule that stores and transfers energy within cells . This compound also forms part of the structures of the cofactors nicotinamide this compound dinucleotide (NAD), flavin this compound dinucleotide (FAD), and Coenzyme A . These interactions involve hydrogen bonds, which help stabilize the nucleic acid structures .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. As a component of ATP, it is involved in energy transfer within cells . It also influences cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in the formation of DNA and RNA, this compound binds to Thymine and Uracil, respectively .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, this compound has been identified as a key marker of kidney fibrosis for diabetic kidney disease using both untargeted and targeted bulk and spatial metabolomics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, chronic kidney disease induced by this compound is a suitable model of growth retardation in uremia .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors in the formation of ATP, NAD, FAD, and Coenzyme A .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of larger molecules like ATP, NAD, FAD, and Coenzyme A .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus as a component of DNA. As part of ATP, NAD, FAD, and Coenzyme A, it can also be found in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenine can be synthesized through various methods. One common synthetic route involves the condensation of formamide under high temperature and pressure. This method yields this compound through a series of intermediate steps, including the formation of formamidine and imidazole derivatives .
Industrial Production Methods: In industrial settings, this compound is often produced via fermentation processes using microorganisms such as Bacillus subtilis. The fermentation process involves the conversion of adenosine to this compound and d-ribose by adding crude enzyme solutions to the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: Adenine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form 8-oxothis compound, a common oxidative lesion in DNA.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the N7 position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: 8-oxothis compound.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Adenine has a wide range of applications in scientific research:
Chemistry: this compound is used as a building block in the synthesis of various nucleotides and nucleosides.
Biology: It is a fundamental component of DNA and RNA, playing a critical role in genetic information storage and transfer.
Medicine: this compound derivatives are used in the treatment of various diseases, including cancer, viral infections, and metabolic disorders.
Comparison with Similar Compounds
Guanine: Another purine base that pairs with cytosine in DNA and RNA.
Hypoxanthine: An intermediate in the synthesis of adenine and guanine.
Xanthine: A degradation product of purine metabolism and a precursor to uric acid.
This compound’s unique properties and its central role in both genetic material and cellular metabolism underscore its importance in various scientific and industrial applications.
Properties
IUPAC Name |
7H-purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFGJBXGBJISGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Record name | adenine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Adenine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022557 | |
Record name | Adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>20.3 [ug/mL] (The mean of the results at pH 7.4), 1.03 mg/mL | |
Record name | SID47193680 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Adenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Adenine forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose, and it forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions. | |
Record name | Adenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
73-24-5 | |
Record name | Adenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Adenine [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00173 | |
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Record name | adenine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757793 | |
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Record name | adenine | |
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Record name | 9H-Purin-6-amine | |
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Record name | Adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022557 | |
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Record name | Adenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.724 | |
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Record name | ADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAC85A2161 | |
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Record name | Adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
360 °C | |
Record name | Adenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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